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Compound of Interest

Compound Name: H-Ser(tBu)-AMC HCl

CAS No.: 201855-41-6

Cat. No.: B613003 Get Quote

Abstract & Strategic Rationale
The synthesis of fluorogenic protease substrates containing the 7-amino-4-methylcoumarin

(AMC) reporter requires careful handling to preserve the amide bond between the C-terminal

amino acid and the AMC fluorophore.

While solid-phase peptide synthesis (SPPS) is standard for peptides, the low nucleophilicity of

the AMC aniline group makes loading it onto a resin-bound amino acid inefficient. Conversely,

loading H-Ser-AMC onto a resin restricts chemistry options.

The Optimized Protocol: We utilize a Convergent Hybrid Synthesis:

Solid Phase: Synthesis of the fully protected peptide fragment (Ac-Peptide-OH) on an acid-

labile resin (2-Chlorotrityl Chloride).

Solution Phase: Coupling of the purified Ac-Peptide-OH fragment to the commercial

precursor H-Ser(tBu)-AMC.

Global Deprotection: Removal of side-chain protecting groups (including tBu).[1]
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Stereochemical Integrity: Avoids repeated base treatments on the sensitive Ser-AMC

ester/amide linkage.

High Purity: The protected peptide fragment can be analyzed/purified before the critical final

coupling.

Cost-Efficiency: Uses commercially available H-Ser(tBu)-AMC, avoiding the low-yield

synthesis of the AMC-amino acid building block.

Experimental Workflow (Visualized)
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Caption: Convergent synthesis workflow isolating the protected peptide fragment before

coupling to the fluorogenic precursor.

Detailed Protocols
Phase 1: Synthesis of Protected Fragment (Ac-Peptide-
OH)
Objective: Synthesize the peptide chain with the N-terminus acetylated and all side chains

protected, but with a free C-terminal carboxyl group.

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).

Why 2-CTC? It allows cleavage of the peptide from the resin using very mild acid (1% TFA or

TFE), leaving the side-chain protecting groups (Boc, tBu, Pbf) intact.

Step-by-Step:

Resin Loading:

Swell 1.0 g of 2-CTC resin in dry DCM for 20 min.

Dissolve 1.0 eq of the C-terminal Fmoc-Amino Acid (of the Peptide segment) and 4.0 eq

DIPEA in DCM.

Add to resin and shake for 2 hours.[2]

Capping: Add MeOH (1 mL) to the reaction to cap unreacted chloride sites (15 min). Wash

resin 3x DCM, 3x DMF.

Elongation (Standard Fmoc SPPS):

Deprotection: 20% Piperidine in DMF (2 x 10 min).

Coupling: 3 eq Fmoc-AA-OH, 3 eq HBTU, 6 eq DIPEA in DMF (45–60 min).

Repeat until the peptide sequence is complete.
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N-Terminal Acetylation:

After removing the final Fmoc group, wash resin with DMF.[3]

Add solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DMF.

Shake for 30 min. Kaiser test should be negative (no free amines).

Mild Cleavage (Critical Step):

Wash resin 5x with DCM (remove all DMF traces).

Treat resin with 1% TFA in DCM (v/v) or 20% TFE (Trifluoroethanol) in DCM.

Shake for 2 min, filter into a flask containing 10% Pyridine/MeOH (to neutralize

immediately). Repeat 5–10 times.

Concentrate the filtrate. Precipitate with cold water or ether to obtain Ac-Peptide-OH

(Protected).

Validation: Check mass via ESI-MS. The mass should correspond to the peptide +

protecting groups.

Phase 2: Fragment Condensation to H-Ser(tBu)-AMC
Objective: Form the amide bond between Ac-Peptide-OH and H-Ser(tBu)-AMC.

Reagents:

H-Ser(tBu)-AMC (Precursor)

Coupling Agents: HATU (preferred for speed/yield) or EDC/HOAt (preferred to minimize

epimerization).

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine).

Protocol:
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Dissolution: Dissolve 1.0 eq of Ac-Peptide-OH (from Phase 1) and 1.1 eq of H-Ser(tBu)-AMC

in minimal dry DMF (approx. 5–10 mL per gram).

Activation:

Cool the solution to 0°C.

Add 1.1 eq HOAt (or HOBt) and 1.1 eq HATU.

Immediately add 2.5 eq DIPEA.

Reaction:

Stir at 0°C for 30 min, then allow to warm to room temperature.

Monitor by HPLC/MS. Reaction is typically complete in 2–4 hours.

Work-up:

Dilute with Ethyl Acetate (EtOAc).

Wash sequentially with:

5% Citric Acid (removes excess amine/base).

Saturated NaHCO3 (removes unreacted acid fragment).

Brine.

Dry over MgSO4, filter, and evaporate.

Result:Ac-Peptide-Ser(tBu)-AMC (Fully Protected).

Phase 3: Global Deprotection & Purification
Objective: Remove tBu from Serine and any other side-chain protecting groups (Boc, Pbf, Trt).

Protocol:
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Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

Note: Do not use scavengers that react with the coumarin ring, though standard TIS is

safe.

Reaction:

Dissolve the protected intermediate in the cocktail (10 mL per gram).

Stir at room temperature for 2–3 hours.

Caution: Monitor closely.[4] Prolonged exposure to concentrated TFA can degrade the

AMC amide bond, though it is relatively stable compared to ester bonds.

Precipitation:

Evaporate TFA under nitrogen flow to a small volume.

Add ice-cold Diethyl Ether to precipitate the crude peptide.[2]

Centrifuge and wash the pellet 3x with cold ether.

Purification:

Dissolve in H2O/Acetonitrile (1:1).

Purify via RP-HPLC (C18 column).

Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA) over 30 min.

Detection: UV at 220 nm (peptide bond) and 325 nm (AMC absorption).

Quantitative Data & Troubleshooting
Reagent Stoichiometry Table
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Component Equivalents Role Notes

Ac-Peptide-OH 1.0 Carboxyl Component
Fully protected side

chains.

H-Ser(tBu)-AMC 1.1–1.2 Amine Component

Excess ensures

complete consumption

of the complex

peptide fragment.

HATU 1.1 Coupling Agent

High reactivity; use at

0°C to limit

racemization.

HOAt 1.1 Additive

Crucial to suppress

racemization of the C-

terminal residue of the

peptide fragment.[5]

DIPEA 2.5–3.0 Base
Maintain pH ~8 during

coupling.

Troubleshooting Guide
Issue: Low Solubility of H-Ser(tBu)-AMC.

Solution: Add a small amount of DMSO to the DMF mixture. Ensure the precursor is fully

dissolved before adding the activated peptide.

Issue: Racemization of the C-terminal AA of the Peptide Fragment.

Cause: Over-activation or high base concentration.

Fix: Switch from HATU/DIPEA to DIC/Oxyma or EDC/HOAt. Keep the temperature at 0°C

for the first hour.

Issue: Incomplete tBu Removal.
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Fix: Ser(tBu) is generally acid-labile, but if stubborn, ensure the cleavage cocktail is fresh

and the TFA is not wet. Extend time to 4 hours, but monitor for AMC hydrolysis.

References
LookChem.H-SER(TBU)-AMC HCL Properties and Laboratory Use. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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